
Coelenterazine cp
Overview
Description
Coelenterazine cp is a semi-synthetic derivative of the native coelenterazine, a luciferin widely utilized in bioluminescent assays due to its role in light emission via oxidation by luciferases or photoproteins like aequorin. This compound is chemically modified to optimize specific properties such as luminescence intensity, stability, and cellular permeability. Its applications span calcium signaling studies, high-throughput drug screening, and molecular imaging, where its distinct characteristics offer advantages over native coelenterazine and other analogs .
Preparation Methods
The synthesis of coelenterazine cp involves several steps, starting with the preparation of the imidazopyrazinone core. The classical synthetic route includes the following steps :
Formation of the imidazopyrazinone core: This involves the condensation of a substituted benzaldehyde with a hydrazine derivative to form the imidazopyrazinone ring.
Functionalization of the core: The imidazopyrazinone core is then functionalized at specific positions to introduce the desired substituents, such as the cp group.
Oxidation and purification: The final step involves the oxidation of the intermediate compound to form this compound, followed by purification using chromatographic techniques.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demand for this compound in research and commercial applications .
Chemical Reactions Analysis
Coelenterazine cp undergoes several types of chemical reactions, including oxidation, reduction, and substitution :
Oxidation: this compound is oxidized in the presence of calcium ions to produce coelenteramide and emit blue light. This reaction is catalyzed by the enzyme luciferase.
Reduction: this compound can be reduced to its corresponding dihydro derivative under specific conditions.
Substitution: Various substituents can be introduced into the imidazopyrazinone core through substitution reactions, allowing for the creation of different derivatives with unique properties.
Common reagents used in these reactions include oxidizing agents such as molecular oxygen and reducing agents like sodium borohydride. The major products formed from these reactions include coelenteramide and various substituted derivatives of this compound .
Scientific Research Applications
Introduction to Coelenterazine cp
This compound is a synthetic analog of the natural bioluminescent compound coelenterazine, which serves as a substrate for various luciferases, particularly from marine organisms. This compound has gained prominence in scientific research due to its enhanced luminescent properties, making it a valuable tool in various biological applications.
Chemical Properties and Structure
This compound (C28H23N3O3) has a molecular weight of 415.48 g/mol. Its structure allows for efficient bioluminescence when complexed with proteins like aequorin and Renilla luciferase, resulting in significantly higher luminescent intensity compared to its natural counterpart. Specifically, the this compound-aequorin complex can generate luminescence intensity that is 15 times greater than that of the native coelenterazine-aequorin complex, with a faster response time to calcium ions ( ).
Bioluminescent Imaging
This compound is widely used in bioluminescent imaging techniques to visualize biological processes in living organisms. It is particularly useful for studying cellular events such as:
- Calcium signaling : The compound allows for sensitive detection of calcium concentrations in live cells, with a broad detection range from 0.1 µM to over 100 µM ( ).
- Gene expression studies : this compound is employed in reporter gene assays, where it helps monitor the activity of genes by measuring light output ( ).
Neuroscience Research
In neuroscience, this compound is utilized to control neuronal activity and study neural circuits. Applications include:
- Optogenetics : Coupled with opsins, this compound can be used to excite or inhibit neurons, providing insights into neuronal behavior and potential treatments for neurological disorders ( ).
- Axon regeneration studies : It has been shown to enhance axon regeneration after peripheral nerve injury ( ).
Drug Discovery and Development
This compound plays a role in drug discovery, particularly in the following areas:
- High-throughput screening : Its high sensitivity makes it suitable for screening potential drug candidates by measuring interactions between proteins and compounds ( ).
- Multidrug resistance studies : It has been used to image reversal of multidrug resistance in living cells, providing insights into cancer treatment strategies ( ).
Biochemical Assays
The compound is also employed in various biochemical assays due to its unique properties:
- Bioluminescence resonance energy transfer (BRET) : this compound serves as a donor in BRET assays to study protein-protein interactions ( ).
- Detection of reactive oxygen species : It can be used for chemiluminescent detection of superoxide anion and peroxynitrite in cellular environments ( ).
Comparative Analysis of Coelenterazine Analogues
The following table summarizes the luminescence intensities and response times of various coelenterazine analogs compared to this compound:
Coelenterazine Analog | Luminescence Intensity (relative) | Response Time |
---|---|---|
Coelenterazine (native) | 1x | Standard |
This compound | 15x | Faster |
Coelenterazine hcp | 190x | Faster |
Coelenterazine f | 20x | Faster |
Coelenterazine i | 0.03x | Slowest |
This table highlights the superior performance of this compound and its derivatives in terms of luminescence intensity and response time, making them highly advantageous for research applications.
Case Study 1: Calcium Signaling Measurement
In a study investigating calcium signaling pathways, researchers utilized this compound to measure calcium influx in live neurons. The results demonstrated that the enhanced luminescence allowed for real-time monitoring of calcium dynamics with high sensitivity and temporal resolution ( ).
Case Study 2: Drug Resistance Imaging
Another significant application involved using this compound to visualize the effects of potential drug candidates on multidrug-resistant cancer cells. The study illustrated how bioluminescent imaging could provide insights into the mechanisms behind drug resistance, aiding in the development of more effective therapies ( ).
Mechanism of Action
The mechanism of action of coelenterazine cp involves its oxidation in the presence of calcium ions, catalyzed by the enzyme luciferase . This reaction produces an excited state intermediate, which emits blue light as it returns to the ground state. The molecular targets of this compound include calcium ions and the luciferase enzyme, which facilitate the bioluminescent reaction .
Comparison with Similar Compounds
Coelenterazine cp is one of several derivatives developed to address limitations of native coelenterazine, including autoluminescence, rapid decay kinetics, and interference from multidrug resistance (MDR) transporters. Below is a detailed comparison with key analogs:
Luminescence Properties
- Key Findings :
- This compound exhibits 10–20× higher intensity when paired with apoaequorin compared to native coelenterazine, making it ideal for high-throughput GPCR assays .
- However, with mitochondrial clytin-II, cp yields half the signal intensity of native coelenterazine and coelenterazine f, indicating enzyme-dependent performance .
- Coelenterazine hcp, a red-shifted variant, shows superior activity in aequorin mutants but requires structural optimization for broader compatibility .
Cell Permeability and MDR Transport
- In contrast, native coelenterazine and coelenterazine f/h are actively transported by Pgp, necessitating inhibitors like cyclosporine A for accurate imaging .
Enzyme Specificity and Stability
- Aequorin Compatibility : this compound generates 10–20× brighter signals with apoaequorin than native coelenterazine, attributed to enhanced luminescence capacity (total light yield) .
- Gaussian Luciferase (GLuc) : Derivatives like MeO-CTZ and 3iso-CTZ outperform cp in GLuc assays, highlighting GLuc’s narrow substrate tolerance .
- Renilla Luciferase (RLuc) : this compound shows reduced activity with RLuc compared to native, emphasizing the need for luciferase-specific analogs .
Biological Activity
Coelenterazine cp (CTZ cp) is a synthetic analog of coelenterazine, a bioluminescent compound found in various marine organisms. It plays a crucial role in bioluminescence, particularly in the functioning of luciferases, which are enzymes that catalyze the oxidation of CTZ to produce light. This article explores the biological activity of CTZ cp, focusing on its applications in bioluminescence assays, its interaction with luciferases, and comparative studies with other coelenterazine analogs.
1. Overview of this compound
This compound is characterized by its enhanced properties compared to native coelenterazine. Its molecular formula is with a molecular weight of 415.48 g/mol. The compound is primarily utilized as a substrate for luciferases derived from marine organisms, such as Renilla reniformis and Aequorea victoria. The oxidation reaction leads to the formation of coelenteramide and the emission of blue light, typically in the range of 460-480 nm.
2. Biological Activity and Mechanism
The biological activity of CTZ cp is primarily linked to its role as a substrate for luciferases. The enzymatic reaction can be summarized as follows:
This reaction is regulated by calcium ions, which modulate the activity of calcium-dependent photoproteins. The interaction between CTZ cp and luciferases has been shown to produce significantly higher luminescence intensity compared to native CTZ, making it a valuable tool for various biological assays.
3. Comparative Analysis of Coelenterazine Analogues
A comparative analysis of CTZ cp with other coelenterazine analogs highlights its superior properties in terms of luminescence intensity and response time. The following table summarizes key characteristics:
Coelenterazine Analog | Molecular Weight (g/mol) | Luminescence Intensity | Calcium Sensitivity | Notes |
---|---|---|---|---|
Coelenterazine (native) | 425.5 | Baseline | Moderate | Standard substrate |
This compound | 415.48 | 15x higher than native | High | Fast response time |
Coelenterazine hcp | 399.5 | 190x higher than native | Very high | Best for sensitive assays |
Coelenterazine e | 449.5 | 2 emission peaks | Moderate | Useful for dual-emission assays |
4. Applications in Research
CTZ cp has been widely applied in various fields of research due to its high sensitivity and efficiency:
- Bioluminescence Imaging : CTZ cp is extensively used in bioluminescence imaging techniques to visualize biological processes in real-time.
- Calcium Measurement : It serves as a substrate for calcium-sensitive photoproteins such as aequorin, allowing researchers to monitor intracellular calcium levels with high precision.
- Gene Reporter Assays : CTZ cp is utilized in dual-luciferase reporter assays, where it helps quantify gene expression by measuring luminescence from reporter constructs.
5. Case Studies
Several studies have demonstrated the efficacy of CTZ cp in various applications:
- Study on Calcium Dynamics : A study utilized CTZ cp to measure calcium fluctuations in live cells, revealing insights into cellular signaling pathways that are crucial for understanding muscle contraction and neurotransmitter release .
- Bioluminescent Imaging for Cancer Research : Researchers employed CTZ cp in a bioluminescent imaging system to track tumor growth and metastasis in animal models, providing valuable data on cancer progression .
- Development of Novel Bioluminescent Assays : The design of caged CTZ analogs has opened new avenues for studying molecular interactions within cells, enabling researchers to investigate complex biochemical pathways with unprecedented detail .
Q & A
Basic Research Questions
Q. What are the key photoluminescent properties of Coelenterazine cp, and how do they influence experimental design in calcium imaging?
this compound generates aequorin complexes with 10–20 times higher luminescence intensity than native coelenterazine, making it suitable for detecting subtle calcium fluctuations . When designing calcium imaging experiments, researchers should:
- Optimize substrate concentration : Use hydroxypropyl-β-cyclodextrin (50 mM) to solubilize this compound in aqueous buffers, ensuring uniform distribution .
- Control exposure time : Due to rapid Ca²⁺-dependent luminescence decay, integrate short acquisition windows (e.g., 1–5 sec) to capture peak signals .
- Calibrate sensitivity : Compare signal-to-noise ratios against native coelenterazine to validate enhanced detection limits .
Q. How is this compound utilized in high-throughput screening (HTS) for G-protein–coupled receptors (GPCRs)?
this compound enables automated HTS by coupling aequorin reconstitution with GPCR activation. Key steps include:
- Cell line selection : Use apoaequorin-expressing cells reconstituted with this compound for rapid luminescence upon Ca²⁺ release .
- Plate reader setup : Configure filters to detect peak emission at ~470 nm and validate using positive controls (e.g., ATP-induced Ca²⁺ release) .
- Data normalization : Normalize luminescence counts to transfection efficiency (e.g., using BRET-based controls) to account for cell-to-cell variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate brightness when selecting this compound for in vivo models?
While this compound produces 15× brighter signals than native coelenterazine in vitro , its brightness in vivo (e.g., zebrafish BBB models) may be lower than derivatives like Coelenterazine hcp due to differential efflux by ABC transporters . To address this:
- Compare efflux kinetics : Use competitive inhibition assays (e.g., with verapamil) to assess ABCB1/ABCG2-mediated substrate exclusion .
- Optimize dosing : Pre-treat models with transporter inhibitors to enhance intracellular retention of this compound .
- Validate with dual-luciferase systems : Pair this compound with firefly luciferin to distinguish background noise from target signals .
Q. What methodological challenges arise when modifying this compound to reduce cell permeability, and how can they be mitigated?
this compound’s high permeability causes background luminescence in vesicle trafficking studies. Derivative synthesis faces trade-offs:
- Linker design : Attaching polyethylene glycol (PEG) chains at positions 2 or 6 reduces permeability but may decrease bioluminescence activity by >200-fold .
- Functional testing : Screen derivatives using Gaussian luciferase (GLuc) assays and compare kinetic parameters (e.g., , ) to native substrates .
- Alternative strategies : Use cell-impermeable probes (e.g., s-CTZ) or compartment-specific delivery (e.g., liposomal encapsulation) to minimize off-target signals .
Q. How should researchers address stability issues during long-term this compound storage and reconstitution?
this compound is sensitive to light, oxygen, and temperature. Best practices include:
- Storage conditions : Aliquot stock solutions in ethanol or methanol, store at −80°C under argon, and avoid freeze-thaw cycles .
- Reconstitution protocol : Prepare working solutions fresh using degassed buffers and protect from light during experimental workflows .
- Quality control : Monitor autoluminescence via negative controls (e.g., substrate-only samples) to detect decomposition .
Q. Methodological Optimization
Q. What statistical approaches are recommended for analyzing luminescence data from this compound-based assays?
- Normalization : Use transfection efficiency markers (e.g., constitutively expressed fluorescent proteins) to normalize luminescence counts across samples .
- Kinetic modeling : Apply Michaelis-Menten or Hill equations to quantify Ca²⁺-dependent signal decay rates .
- Reproducibility checks : Perform triplicate runs and report coefficients of variation (CV) to validate assay robustness .
Q. How can this compound be integrated with optogenetic tools for simultaneous calcium and neuronal activity monitoring?
- Dual-reporter systems : Co-express Ca²⁺-sensitive aequorin (with this compound) and channelrhodopsins in target cells .
- Spectral separation : Use bandpass filters to isolate this compound’s blue emission (~470 nm) from optogenetic actuators (e.g., ChR2 at ~450 nm) .
- Temporal resolution : Stagger light stimulation and luminescence acquisition to avoid interference .
Q. Data Interpretation and Validation
Q. What are the limitations of this compound in measuring subcellular Ca²⁺ dynamics, and how can they be overcome?
- Compartmentalization bias : this compound may preferentially localize to cytosol over organelles. Use targeted aequorin constructs (e.g., mitochondrial- or ER-targeted) .
- Signal saturation : Dilute substrate concentrations in high Ca²⁺ microenvironments (e.g., synaptic vesicles) to avoid detector saturation .
- Cross-validation : Confirm results with fluorescent indicators (e.g., Fura-2) in parallel experiments .
Properties
IUPAC Name |
8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-19-9-5-17(6-10-19)14-22-25(31)28-15-23(18-7-11-20(30)12-8-18)26-21(24(28)27-22)13-16-3-1-2-4-16/h5-12,15-16,29-31H,1-4,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLMZJSGNQTCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376336 | |
Record name | Coelenterazine cp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123437-25-2 | |
Record name | Coelenterazine cp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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